2,4,6-Trichloro-8-(1-piperidinyl)-pyrimido[5,4-d]pyrimidine
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Overview
Description
2,4,6-Trichloro-8-(1-piperidinyl)-pyrimido[5,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of three chlorine atoms and a piperidinyl group attached to a pyrimido[5,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-8-(1-piperidinyl)-pyrimido[5,4-d]pyrimidine typically involves the chlorination of pyrimidine derivatives followed by the introduction of the piperidinyl group. One common method involves the reaction of 2,4,6-trichloropyrimidine with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile, and a base, such as triethylamine, to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by the introduction of the piperidinyl group using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloro-8-(1-piperidinyl)-pyrimido[5,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, thiols, and alcohols can be used in the presence of bases like triethylamine or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine core. These derivatives can exhibit diverse chemical and biological properties.
Scientific Research Applications
2,4,6-Trichloro-8-(1-piperidinyl)-pyrimido[5,4-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4,6-Trichloro-8-(1-piperidinyl)-pyrimido[5,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloropyrimidine: A precursor in the synthesis of 2,4,6-Trichloro-8-(1-piperidinyl)-pyrimido[5,4-d]pyrimidine.
8-(1-Piperidinyl)-pyrimido[5,4-d]pyrimidine: A related compound without the chlorine atoms.
2,4-Dichloro-6-(1-piperidinyl)-pyrimidine: A similar compound with two chlorine atoms.
Uniqueness
This compound is unique due to the presence of three chlorine atoms and a piperidinyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2,4,6-trichloro-8-piperidin-1-ylpyrimido[5,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl3N5/c12-8-6-7(16-10(13)17-8)9(18-11(14)15-6)19-4-2-1-3-5-19/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQQDLWAHQXESP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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